molecular formula C23H23N3O3 B2840396 2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide CAS No. 919976-90-2

2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide

Cat. No. B2840396
CAS RN: 919976-90-2
M. Wt: 389.455
InChI Key: ISKVRZZEPOMBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality 2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Disposition and Metabolism in Humans :

    • The study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, describes the extensive metabolism and elimination patterns of this compound in humans. The principal circulating components and metabolites were identified, demonstrating the compound's biotransformation and potential implications for pharmacokinetics and pharmacodynamics studies (Renzulli et al., 2011).
  • Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation :

    • Research exploring the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in a model of Parkinson's disease highlights the potential therapeutic applications of compounds targeting adenosine receptors. This study underscores the relevance of such compounds in neurodegenerative disease research, potentially analogous to the pathways or mechanisms the queried compound might affect (Chen et al., 2001).
  • In Vivo Amyloid Imaging with PET in Frontotemporal Dementia :

    • A study on the use of PIB, a PET tracer for amyloid binding, in frontotemporal dementia (FTD) patients showcases the application of novel imaging agents in diagnosing and differentiating neurodegenerative diseases. Although not directly related, such research demonstrates the broader utility of innovative compounds in enhancing our understanding of disease mechanisms and improving diagnostic accuracy (Engler et al., 2007).
  • Human Metabolism and Urinary Excretion Kinetics :

    • The study on the human metabolism and excretion kinetics of Uvinul A plus®, a UV filter, after oral or dermal dosage, exemplifies the investigation into the biotransformation and elimination of chemical compounds used in consumer products. This type of research is crucial for assessing safety, environmental impact, and regulatory compliance of chemical substances (Stoeckelhuber et al., 2020).

properties

IUPAC Name

N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-17-8-3-6-11-20(17)29-15-13-26-19-10-5-4-9-18(19)24-22(26)16-25(2)23(27)21-12-7-14-28-21/h3-12,14H,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKVRZZEPOMBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.